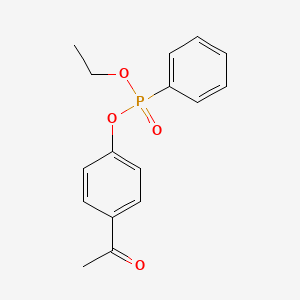
4-Acetylphenyl ethyl phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylphenyl ethyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an acetyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl ethyl phenylphosphonate typically involves the reaction of 4-acetylphenyl phosphonic acid with ethyl phenylphosphinate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . The reaction is often carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using nickel-catalyzed electrochemical cross-coupling reactions of aryl bromides with dialkyl phosphites, ethyl phenylphosphinate, and diphenylphosphine oxide . This method is efficient and can be adapted for large-scale preparations using inexpensive carbon electrodes.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetylphenyl ethyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetylphenyl ethyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-Acetylphenyl ethyl phenylphosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s phosphonate group is crucial for its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 4-Acetylphenyl methyl phenylphosphonate
- Ethyl phenylphosphinate
- Diphenylphosphine oxide
Comparison: 4-Acetylphenyl ethyl phenylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain enzymes and exhibits different reactivity in substitution and oxidation reactions .
Propiedades
Número CAS |
918660-74-9 |
|---|---|
Fórmula molecular |
C16H17O4P |
Peso molecular |
304.28 g/mol |
Nombre IUPAC |
1-[4-[ethoxy(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C16H17O4P/c1-3-19-21(18,16-7-5-4-6-8-16)20-15-11-9-14(10-12-15)13(2)17/h4-12H,3H2,1-2H3 |
Clave InChI |
NJMPYXIRRBGFAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
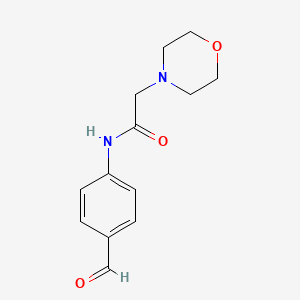
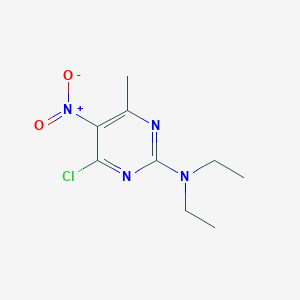
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
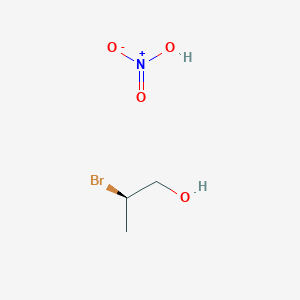
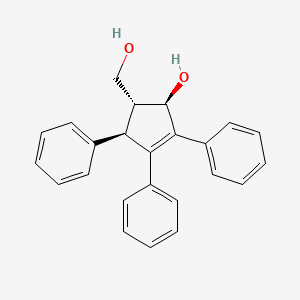
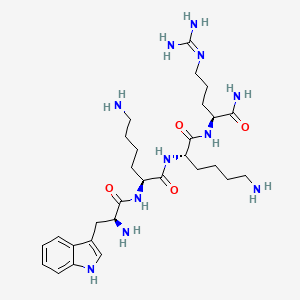


![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
